molecular formula C17H25N3O4S2 B7603671 N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide

N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide

Cat. No.: B7603671
M. Wt: 399.5 g/mol
InChI Key: DSQKCGWBAGSTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a morpholine ring, and a sulfonylpyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the sulfonylpyridine intermediate: This step involves the sulfonation of pyridine using a sulfonyl chloride reagent under basic conditions.

    Introduction of the morpholine ring: The sulfonylpyridine intermediate is then reacted with morpholine in the presence of a suitable base to form the morpholin-4-ylsulfonylpyridine derivative.

    Attachment of the cyclohexyl group: The final step involves the reaction of the morpholin-4-ylsulfonylpyridine derivative with cyclohexylamine and a suitable coupling reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The sulfonylpyridine moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-pyrrolidone: Similar in structure but lacks the sulfonylpyridine and morpholine groups.

    N-cyclohexyl-2-pyrrolidinone: Another related compound with different functional groups.

Uniqueness

N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonylpyridine moiety enhances its potential as an enzyme inhibitor, while the morpholine ring contributes to its solubility and stability.

Properties

IUPAC Name

N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c21-16(19-14-4-2-1-3-5-14)13-25-17-7-6-15(12-18-17)26(22,23)20-8-10-24-11-9-20/h6-7,12,14H,1-5,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQKCGWBAGSTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.